molecular formula C17H16ClNO3 B3010198 Ethyl 2-(2-chloro-2-phenylacetamido)benzoate CAS No. 864932-81-0

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate

Cat. No.: B3010198
CAS No.: 864932-81-0
M. Wt: 317.77
InChI Key: JUUWPNNQHSDXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate is a chemical compound with the molecular formula C17H16ClNO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, a chloro-substituted phenylacetamido group, and a benzoate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate can be synthesized through a multi-step reaction process. One common method involves the reaction of 2-aminobenzoic acid ethyl ester with chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) under controlled conditions. The reaction mixture is stirred for a specific period, after which the organic solvent is removed, and the residue is purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is 2-(2-chloro-2-phenylacetamido)benzoic acid.

    Reduction: The products vary based on the specific reduction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-2-phenylacetamido)benzoate involves its interaction with specific molecular targets. The chloro-substituted phenylacetamido group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The ester group may undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-2-phenylacetamido)benzoate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and application potential in various scientific fields.

Properties

IUPAC Name

ethyl 2-[(2-chloro-2-phenylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-10-6-7-11-14(13)19-16(20)15(18)12-8-4-3-5-9-12/h3-11,15H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUWPNNQHSDXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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